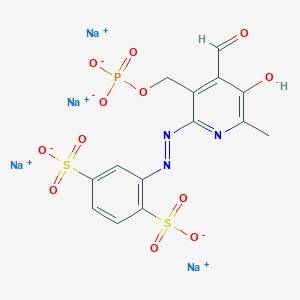
Chlorhydrate de lénalidomide
Vue d'ensemble
Description
Le chlorhydrate de CC-5013, également connu sous le nom de chlorhydrate de lénalidomide, est un dérivé de la thalidomide. C'est un médicament immunomodulateur doté de puissantes propriétés antinéoplasiques, anti-angiogéniques et anti-inflammatoires. Ce composé est principalement utilisé dans le traitement du myélome multiple, des syndromes myélodysplasiques et de certains types de lymphomes .
Applications De Recherche Scientifique
Le chlorhydrate de CC-5013 a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie organique synthétique et des mécanismes réactionnels.
Biologie : Les chercheurs l'utilisent pour étudier ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.
Médecine : Il est largement étudié pour son potentiel thérapeutique dans le traitement du myélome multiple, des syndromes myélodysplasiques et des lymphomes. .
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de CC-5013 implique plusieurs voies :
Immunomodulation : Il module le système immunitaire en augmentant l'activité des lymphocytes T et des cellules tueuses naturelles.
Anti-angiogenèse : Il inhibe la formation de nouveaux vaisseaux sanguins, ce qui est crucial pour la croissance tumorale et les métastases.
Induction de l'apoptose : Il induit l'apoptose dans les cellules cancéreuses en ciblant des voies moléculaires spécifiques, notamment le complexe E3 ubiquitine ligase céréblon (CRBN)
Mécanisme D'action
Target of Action
Lenalidomide, a derivative of thalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Mode of Action
Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase complex . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by the cereblon complex . Ubiquitination marks these proteins for degradation by the proteasome, leading to their rapid elimination .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts several biochemical pathways. IKZF1 and IKZF3 are transcription factors that regulate the expression of various genes involved in B cell development and function . Their degradation leads to changes in gene expression that promote cell death and enhance host immunity . Lenalidomide also affects the phosphotidylinositol pathway in chronic lymphocytic leukemia (CLL) cells, decreasing the activation of pro-survival kinases, erk1/2 and Akt2 .
Pharmacokinetics
Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .
Result of Action
The molecular and cellular effects of lenalidomide’s action include the promotion of malignant cell death and the enhancement of host immunity . In multiple myeloma, lenalidomide is effective at inducing a complete or “very good partial” response and improves progression-free survival .
Action Environment
The action of lenalidomide can be influenced by various environmental factors. For instance, coadministration with a high-fat meal reduces the extent and rate of lenalidomide oral absorption, resulting in an approximate 20% decrease in AUC (area under the concentration-time curve), a 50% decrease in Cmax (maximum concentration), and a 1.6-hour delay in Tmax (time to reach Cmax) . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .
Analyse Biochimique
Biochemical Properties
Lenalidomide hydrochloride works through various mechanisms that promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms . It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects .
Cellular Effects
Lenalidomide hydrochloride has shown to have effects on various types of cells and cellular processes. It enhances the host immunity by stimulating T cell proliferation and enhancing the activity of natural killer (NK) cells . It also promotes the inhibition of basic fibroblast growth (bFBG) and vascular endothelial growth factor (VEGF) .
Molecular Mechanism
The molecular mechanism of lenalidomide hydrochloride involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Temporal Effects in Laboratory Settings
Lenalidomide hydrochloride has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Dosage Effects in Animal Models
In animal models, lenalidomide has shown to reduce motor behavioral deficits and ameliorate dopaminergic fiber loss in the striatum at a dosage of 100 mg/kg for 4 weeks .
Metabolic Pathways
The metabolic pathways of lenalidomide hydrochloride involve chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Transport and Distribution
Lenalidomide hydrochloride is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment .
Subcellular Localization
It is known that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment
Méthodes De Préparation
La synthèse de la lénalidomide implique plusieurs étapes. Une méthode consiste à bromer la glutarimide en présence d'acide acétique et de brome pour obtenir la 3-bromopipéridine-2,6-dione. Cet intermédiaire est ensuite condensé avec la 4-nitro-2,3-dihydroisoindol-1-one dans le diméthylformamide (DMF) et le carbonate de potassium pour obtenir le produit souhaité . La production industrielle du chlorhydrate de lénalidomide suit des voies synthétiques similaires, mais est optimisée pour une efficacité et un rendement plus élevés .
Analyse Des Réactions Chimiques
Le chlorhydrate de CC-5013 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, ce qui peut modifier son activité biologique.
Les réactifs courants utilisés dans ces réactions comprennent le brome, l'acide acétique, le diméthylformamide et le carbonate de potassium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la lénalidomide avec des groupes fonctionnels modifiés .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de CC-5013 est comparé à d'autres composés similaires, tels que la thalidomide et la pomalidomide :
Thalidomide : Alors que la thalidomide est le composé parent, la lénalidomide est plus puissante et présente moins d'effets secondaires.
Pomalidomide : Un autre dérivé de la thalidomide, la pomalidomide, a une structure similaire mais des propriétés pharmacocinétiques et des applications cliniques différentes
Ces comparaisons mettent en évidence les propriétés uniques du chlorhydrate de CC-5013, notamment sa puissance accrue et sa toxicité réduite .
Propriétés
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZLJSDFZVVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243329-97-6 | |
| Record name | Lenalidomide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENALIDOMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

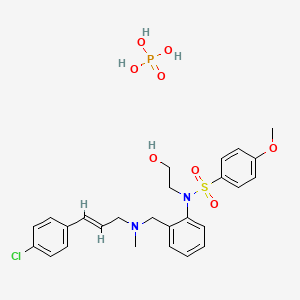
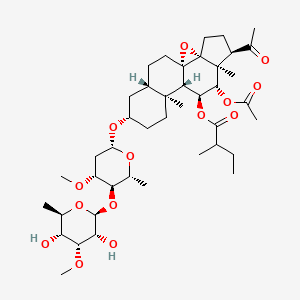
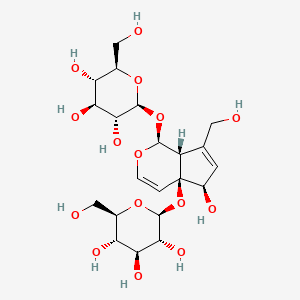
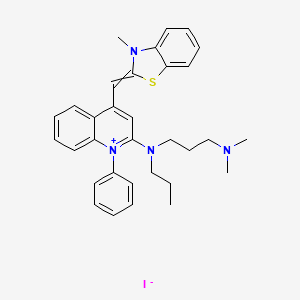


![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
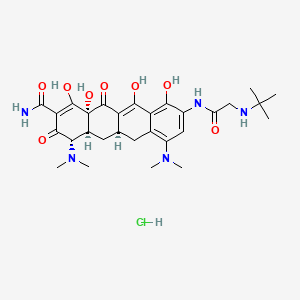
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)
